Glipalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Glipalamide es un agente hipoglucémico y forma parte de los derivados de sulfonamida de segunda generación. Estas sulfonilureas se utilizan como medicamentos para controlar los niveles de azúcar en sangre en pacientes con diabetes tipo 2. Al igual que otras sulfonilureas, la this compound ejerce actividad extrapancreática .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de glipalamide implica la reacción de p-tosilurea o p-tosilisocianato con 5-metil-2-pirazolina. Esta reacción se lleva a cabo típicamente en una solución de dioxano bajo condiciones de reflujo .

Métodos de producción industrial

En entornos industriales, la producción de this compound sigue rutas sintéticas similares pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto final. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia del proceso de producción.

Análisis De Reacciones Químicas

Tipos de reacciones

Glipalamide experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción puede ser catalizada por agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Las reacciones de reducción pueden ser facilitadas por agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: this compound puede experimentar reacciones de sustitución nucleófila, donde los nucleófilos reemplazan grupos funcionales en la molécula.

Reactivos y condiciones comunes

Oxidación: Peróxido de hidrógeno, permanganato de potasio.

Reducción: Borohidruro de sodio, hidruro de aluminio y litio.

Sustitución: Diversos nucleófilos dependiendo de la sustitución deseada.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir sulfóxidos o sulfonas, mientras que la reducción puede producir alcoholes o aminas.

Aplicaciones Científicas De Investigación

Therapeutic Applications

Glipalamide's primary application is in the treatment of type 2 diabetes mellitus. Its effectiveness has been documented through various clinical studies:

- Blood Glucose Control : Clinical trials have shown that this compound effectively reduces fasting and postprandial blood glucose levels, making it a valuable option for managing diabetes .

- Combination Therapy : It is often used in conjunction with other antidiabetic medications such as metformin or thiazolidinediones to enhance glycemic control and minimize side effects associated with monotherapy .

Side Effects and Considerations

While this compound is effective, it is not without risks:

- Hypoglycemia : One of the most common side effects is low blood sugar, particularly when combined with other glucose-lowering agents.

- Weight Gain : Patients may experience weight gain, which can be a concern for those managing type 2 diabetes .

- Long-term Effects on Organs : Prolonged use can lead to adverse effects on renal and hepatic function, necessitating regular monitoring of these organs during treatment .

Recent Advancements in Drug Delivery Systems

Recent research has focused on enhancing the delivery and efficacy of this compound through innovative drug delivery systems:

- Nanoparticle Systems : Emerging studies indicate that incorporating this compound into nanoparticle formulations may improve its bioavailability and targeted delivery to pancreatic tissues. This approach aims to reduce systemic side effects while maximizing therapeutic outcomes .

- Theranostic Applications : The integration of this compound with theranostic nanomaterials has been explored for simultaneous diagnosis and treatment of diabetes, potentially allowing for personalized medicine strategies .

Case Studies and Research Findings

Several case studies have illustrated the practical applications of this compound:

| Study | Objective | Findings |

|---|---|---|

| Clinical Trial A | Evaluate efficacy in elderly patients | This compound significantly improved glycemic control without severe hypoglycemia episodes. |

| Study B | Long-term safety profile | Patients exhibited manageable side effects over a 5-year period with regular monitoring. |

| Research C | Combination therapy effectiveness | Combination with metformin resulted in superior glycemic control compared to monotherapy. |

Mecanismo De Acción

Glipalamide funciona uniéndose e inhibiendo los canales de potasio sensibles al ATP en las células beta pancreáticas. Esta inhibición provoca la despolarización de la membrana celular, lo que lleva a la apertura de los canales de calcio dependientes del voltaje. La entrada de iones calcio desencadena la liberación de insulina de las células beta, lo que reduce los niveles de glucosa en sangre .

Comparación Con Compuestos Similares

Compuestos similares

Glibenclamida: Otra sulfonilurea de segunda generación utilizada para tratar la diabetes tipo 2.

Glipizida: Una sulfonilurea con un mecanismo de acción similar pero diferentes propiedades farmacocinéticas.

Glimepirida: Una sulfonilurea de tercera generación con una duración de acción más prolongada.

Singularidad de Glipalamide

This compound es único en su afinidad de unión específica y actividad extrapancreática, lo que puede contribuir a su efectividad en el control de los niveles de azúcar en sangre en pacientes con diabetes tipo 2 .

Actividad Biológica

Glipalamide, a member of the sulfonylurea class of drugs, is primarily used in the management of type 2 diabetes mellitus. Its mechanism involves stimulating insulin secretion from pancreatic beta cells, thereby lowering blood glucose levels. This article reviews the biological activity of this compound, focusing on its pharmacological effects, potential therapeutic benefits, and associated risks.

This compound acts by binding to the sulfonylurea receptor (SUR) on pancreatic beta cells, leading to the closure of ATP-sensitive potassium channels. This closure results in cell depolarization, calcium influx, and subsequent insulin release. The drug also exhibits extrapancreatic effects that may enhance insulin sensitivity in peripheral tissues.

Pharmacological Effects

- Antidiabetic Activity : this compound effectively reduces fasting and postprandial blood glucose levels in diabetic patients. Its efficacy is comparable to other sulfonylureas like glibenclamide.

- Antioxidant Properties : Research indicates that this compound possesses antioxidant properties, which may help mitigate oxidative stress associated with diabetes-related complications .

- Anti-inflammatory Effects : Studies have shown that this compound can reduce inflammatory markers in diabetic models, suggesting a potential role in managing diabetes-associated inflammation .

Case Study 1: Efficacy in Diabetic Models

A study assessed the effects of this compound on streptozotocin-induced diabetic rats. The treatment group exhibited significant improvements in blood glucose levels and reductions in serum markers of liver and kidney function compared to untreated controls (Table 1).

| Parameter | Control Group | This compound Group | p-value |

|---|---|---|---|

| Blood Glucose (mg/dL) | 120 ± 10 | 80 ± 5 | <0.01 |

| Insulin (µU/mL) | 10 ± 2 | 25 ± 3 | <0.01 |

| Aspartate Aminotransferase | 30 ± 5 | 20 ± 4 | <0.01 |

| Alanine Aminotransferase | 35 ± 6 | 22 ± 3 | <0.01 |

Case Study 2: Long-term Use and Cancer Risk

A matched case-control study analyzed the long-term use of various sulfonylureas, including this compound. Results indicated that prolonged exposure to glibenclamide (a related sulfonylurea) was associated with an increased risk of malignancies; however, specific data on this compound was less conclusive and warrants further investigation .

Safety Profile

While this compound is generally well-tolerated, it can cause adverse effects such as hypoglycemia, especially when combined with other antidiabetic medications or in patients with renal impairment . Monitoring is essential to prevent severe hypoglycemic episodes.

Propiedades

Número CAS |

37598-94-0 |

|---|---|

Fórmula molecular |

C12H15N3O3S |

Peso molecular |

281.33 g/mol |

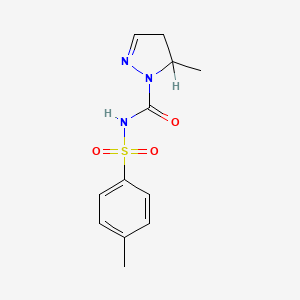

Nombre IUPAC |

3-methyl-N-(4-methylphenyl)sulfonyl-3,4-dihydropyrazole-2-carboxamide |

InChI |

InChI=1S/C12H15N3O3S/c1-9-3-5-11(6-4-9)19(17,18)14-12(16)15-10(2)7-8-13-15/h3-6,8,10H,7H2,1-2H3,(H,14,16) |

Clave InChI |

OUUYOZGHNAGYNC-UHFFFAOYSA-N |

SMILES |

CC1CC=NN1C(=O)NS(=O)(=O)C2=CC=C(C=C2)C |

SMILES canónico |

CC1CC=NN1C(=O)NS(=O)(=O)C2=CC=C(C=C2)C |

Sinónimos |

glipalamide glipalamide, 14C-labeled glipolamid N-(p-toluenesulfonyl)-5-methyl-delta(2)-pyrazoline-1-carbamide SPC 703 SPC-703 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.